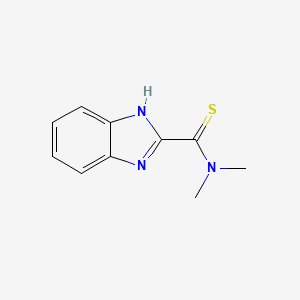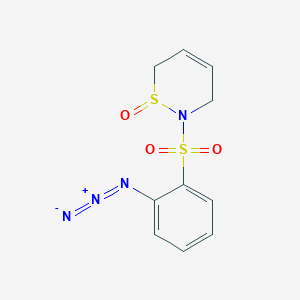
2-(2-Azidobenzene-1-sulfonyl)-3,6-dihydro-1lambda~4~,2-thiazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Azidobenzene-1-sulfonyl)-3,6-dihydro-1lambda~4~,2-thiazin-1(2H)-one is a complex organic compound that features both azido and sulfonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidobenzene-1-sulfonyl)-3,6-dihydro-1lambda~4~,2-thiazin-1(2H)-one typically involves multiple steps:
Formation of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) is replaced by an azide ion.
Sulfonylation: The sulfonyl group is often introduced through sulfonyl chloride intermediates, reacting with the aromatic ring under basic conditions.
Cyclization: The final step involves cyclization to form the thiazinone ring, which may require specific catalysts and controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the azido group, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-(2-Azidobenzene-1-sulfonyl)-3,6-dihydro-1lambda~4~,2-thiazin-1(2H)-one has several research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Azidobenzene-1-sulfonyl chloride: Similar structure but lacks the thiazinone ring.
3,6-Dihydro-1lambda~4~,2-thiazin-1(2H)-one: Lacks the azido and sulfonyl groups.
Uniqueness
2-(2-Azidobenzene-1-sulfonyl)-3,6-dihydro-1lambda~4~,2-thiazin-1(2H)-one is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications.
Propiedades
Número CAS |
791814-83-0 |
|---|---|
Fórmula molecular |
C10H10N4O3S2 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
2-(2-azidophenyl)sulfonyl-3,6-dihydrothiazine 1-oxide |
InChI |
InChI=1S/C10H10N4O3S2/c11-13-12-9-5-1-2-6-10(9)19(16,17)14-7-3-4-8-18(14)15/h1-6H,7-8H2 |
Clave InChI |
LEAPZOVMNNFJGZ-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCS(=O)N1S(=O)(=O)C2=CC=CC=C2N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


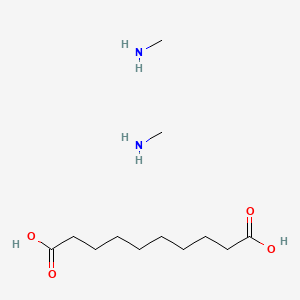
![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)


![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)
![Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225845.png)
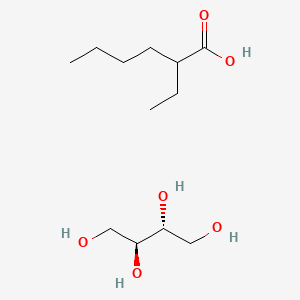
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide](/img/structure/B14225855.png)
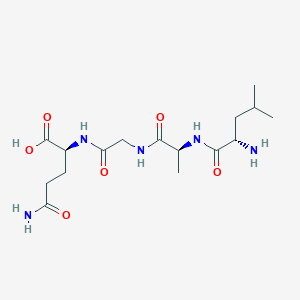
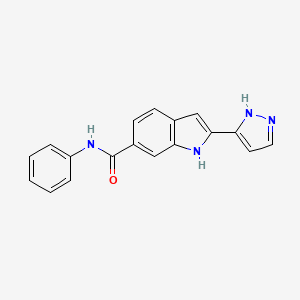
![Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14225880.png)


